![molecular formula C21H19ClN6O2 B2372052 (4-(1-(2-クロロ-5-メチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)ピペラジン-1-イル)(フラン-2-イル)メタノン CAS No. 1105233-80-4](/img/structure/B2372052.png)

(4-(1-(2-クロロ-5-メチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル)ピペラジン-1-イル)(フラン-2-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

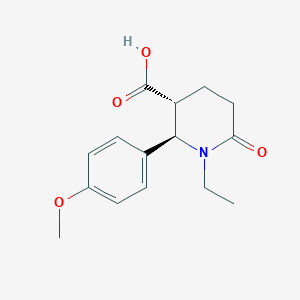

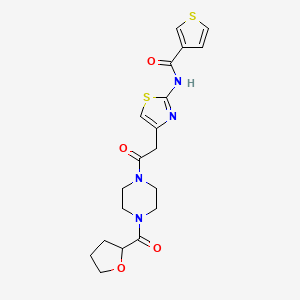

(4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C21H19ClN6O2 and its molecular weight is 422.87. The purity is usually 95%.

BenchChem offers high-quality (4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-(2-chloro-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス活性

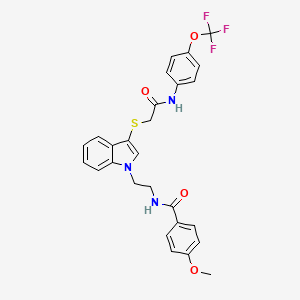

インドール誘導体は、抗ウイルス活性を示すことが示されています。例えば:

- 6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として研究されています。 その中で、メチル6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸エステルは、インフルエンザAに対してIC50が7.53μmol/L、CoxB3ウイルスに対する選択性指数(SI)値が17.1と高い阻害活性を示しました .

- 4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、インドール系で、Coxsackie B4ウイルスに対して強力な抗ウイルス活性を示し、IC50値は0.4〜2.1μg/mLの範囲でした .

抗リーシュマニア症および抗マラリア活性

ピラゾールを含む化合物には、インドール誘導体など、薬理学的効果が知られています。特定の化合物については直接研究されていませんが、ピラゾールは強力な抗リーシュマニア症および抗マラリア活性を示すことが注目されています .

その他の潜在的な用途

インドール誘導体は、抗ウイルスや抗マラリア効果以外にも、さまざまな生物学的活性を示します:

要約すると、この化合物のインドール骨格は、治療開発にとってエキサイティングな可能性を秘めています。研究者は、さまざまな分野におけるその可能性を探求し続けており、さらなる研究で追加の用途が明らかになる可能性があります。 🌟 .

作用機序

Target of Action

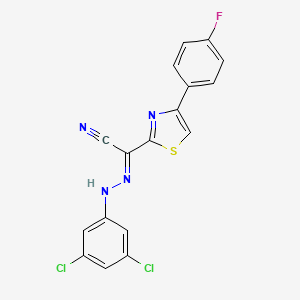

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target for cancer treatment .

Mode of Action

Compounds with similar structures have been found to inhibit cdk2 . They bind to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for the kinase’s activity . This inhibition disrupts the cell cycle, potentially leading to cell death .

Biochemical Pathways

By inhibiting cdk2, the compound would disrupt the cell cycle, particularly the transition from the g1 phase to the s phase . This disruption could lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties . These properties can help predict the compound’s bioavailability, absorption, distribution, metabolism, and excretion .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines . For example, some compounds have shown IC50 values in the nanomolar range against MCF-7, HCT-116, and HepG-2 cell lines .

Action Environment

These compounds have shown promise as CDK2 inhibitors and potential anticancer agents

特性

IUPAC Name |

[4-[1-(2-chloro-5-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6O2/c1-14-4-5-16(22)17(11-14)28-20-15(12-25-28)19(23-13-24-20)26-6-8-27(9-7-26)21(29)18-3-2-10-30-18/h2-5,10-13H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSWQUHVYBBVGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2371969.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)

![N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide](/img/structure/B2371974.png)

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)

![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)